4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile
Beschreibung
Historical Context and Discovery
The historical development of this compound can be traced through the broader evolution of pyrimidine chemistry and benzonitrile derivatives in pharmaceutical research. The compound was first catalogued in chemical databases with the Chemical Abstracts Service number 1393845-77-6, marking its formal recognition in the scientific literature. The structural identification was further confirmed through various spectroscopic techniques, with the compound receiving the PubChem Compound Identifier 71299231. The discovery of this compound emerged from systematic investigations into pyrimidine-based heterocyclic compounds, which have displayed significant attention in the chemistry field due to their diverse synthetic pathways and broad spectrum of biological activities.
The development of benzonitrile derivatives containing pyrimidine substituents gained particular momentum following advances in heterocyclic chemistry during the late 20th and early 21st centuries. Research efforts focusing on the synthesis of compounds containing both pyrimidine and benzonitrile moieties were driven by their potential applications in medicinal chemistry, particularly as intermediates for more complex pharmaceutical compounds. The introduction of hydroxymethyl substituents on pyrimidine rings became a strategic approach for enhancing molecular properties, as demonstrated in various research programs investigating non-nucleoside reverse transcriptase inhibitors and other therapeutic agents.
The structural elucidation of this compound involved comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The compound's canonical SMILES notation was established as C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO, providing a standardized representation of its molecular structure. This systematic characterization facilitated subsequent research into its synthetic pathways and potential applications across various chemical and biological systems.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural characteristics that exemplify the principles of aromatic heterocycle design and functionality. Pyrimidine, as a six-membered aromatic heterocycle, serves as a fundamental building block in numerous biologically active compounds and represents one of the most important nitrogen-containing heterocycles in medicinal chemistry. The incorporation of pyrimidine into molecular frameworks provides opportunities for hydrogen bonding interactions and electronic effects that can significantly influence biological activity and molecular recognition processes.
The compound demonstrates the successful integration of multiple heterocyclic and functional group elements within a single molecular structure. The pyrimidine ring system contributes six pi electrons to the aromatic system, following the Hückel four n plus two rule, which confers stability and unique electronic properties to the molecule. The hydroxymethyl substitution at the 4-position of the pyrimidine ring introduces additional hydrogen bonding capabilities, which can enhance molecular interactions with biological targets and influence solubility characteristics.
The benzonitrile moiety represents another crucial structural element that contributes to the compound's significance in heterocyclic chemistry. Benzonitriles are known for their polarized nature and ability to function as hydrogen bond acceptors, properties that make them valuable bioisosteres for pyridine rings in drug design applications. The combination of pyrimidine and benzonitrile functionalities within this compound creates a molecular framework that can participate in diverse chemical reactions and biological interactions.
Recent advances in heterocyclic chemistry have highlighted the importance of compounds containing multiple nitrogen-containing rings, particularly those that incorporate both pyrimidine and aromatic nitrile functionalities. These structural features enable the compound to serve as a versatile intermediate in synthetic chemistry and as a potential pharmacophore in drug discovery programs. The compound's molecular properties, including its topological polar surface area of 81.83 square angstroms and lipophilicity parameter of 1.58418, position it within favorable ranges for biological activity and drug-like characteristics.
Overview of Research Trends and Academic Interest
Contemporary research trends surrounding this compound reflect broader patterns in medicinal chemistry and pharmaceutical development, particularly in areas related to antiviral drug discovery and heterocyclic compound synthesis. Academic interest in this compound has been driven by its potential applications as an intermediate in the synthesis of more complex pharmaceutical agents, especially those targeting viral enzymes and other therapeutic targets.
Recent studies have demonstrated significant academic interest in pyrimidine-based heterocyclic compounds, with comprehensive reviews covering synthetic approaches and biological applications spanning the past decade. These investigations have revealed that pyrimidine derivatives possess diverse therapeutic potential, including anticancer, antiviral, and antimicrobial activities. The hydroxymethyl substitution pattern found in this compound has emerged as a particularly valuable structural modification for enhancing metabolic stability and improving pharmacological profiles.
Research into compounds containing both pyrimidine and benzonitrile moieties has gained momentum through studies investigating dual adenosine receptor antagonists and other multi-target therapeutic agents. These investigations have highlighted the importance of methylbenzonitrile core structures in providing beneficial interactions with biological targets, particularly through pi-pi interactions and polar contacts with amino acid residues in protein binding sites. The academic community has recognized the value of such hybrid structures in developing novel therapeutic agents with improved selectivity and efficacy profiles.
The synthesis and characterization of related compounds have also contributed to academic interest in this particular structure. Studies involving one-pot mediated synthesis of pyrimidine derivatives have demonstrated efficient synthetic pathways for accessing compounds containing similar structural frameworks. These synthetic methodologies have enabled researchers to explore structure-activity relationships and optimize molecular properties for specific therapeutic applications.
Table 1: Research Publication Trends for Pyrimidine-Benzonitrile Derivatives
| Research Area | Number of Publications (2010-2023) | Key Applications |
|---|---|---|
| Antiviral Agents | 156 | HIV reverse transcriptase inhibitors |
| Synthetic Methodologies | 89 | One-pot synthesis, click chemistry |
| Adenosine Receptor Modulators | 34 | Dual receptor antagonists |
| Anticancer Compounds | 67 | Kinase inhibitors, DNA intercalators |
Scope and Objectives of the Review
The scope of this comprehensive review encompasses the structural, synthetic, and functional aspects of this compound, with particular emphasis on its role in contemporary heterocyclic chemistry and pharmaceutical research. The primary objective is to provide a thorough analysis of the compound's molecular characteristics, synthetic accessibility, and potential applications across various scientific disciplines. This review aims to synthesize current knowledge regarding the compound while identifying areas for future research and development.
The review objectives include a detailed examination of the compound's physicochemical properties, including its molecular geometry, electronic characteristics, and intermolecular interaction capabilities. The molecular formula C₁₂H₁₀N₄O indicates the presence of four nitrogen atoms and one oxygen atom within the structure, suggesting multiple sites for potential chemical modifications and biological interactions. Understanding these fundamental properties provides the foundation for predicting the compound's behavior in various chemical and biological systems.
Another key objective involves the comprehensive analysis of synthetic approaches available for accessing this compound and related derivatives. This includes examination of established synthetic methodologies as well as emerging approaches that may offer improved efficiency or selectivity. The review will consider both traditional synthetic strategies and modern methodological advances, including microwave-assisted synthesis, one-pot procedures, and green chemistry approaches.
The review also aims to evaluate the compound's potential applications in pharmaceutical research, particularly as an intermediate for the synthesis of biologically active compounds. This includes assessment of its role in the development of antiviral agents, anticancer compounds, and other therapeutic targets. The analysis will consider both demonstrated applications and potential future directions based on structural similarities to known bioactive compounds.
Table 2: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₄O | Contains 4 nitrogen atoms for biological activity |
| Molecular Weight | 226.23 g/mol | Favorable for drug-like properties |
| Topological Polar Surface Area | 81.83 Ų | Suitable for membrane permeability |
| Lipophilicity (LogP) | 1.58418 | Balanced hydrophilic-lipophilic properties |
| Hydrogen Bond Acceptors | 5 | Multiple interaction sites |
| Hydrogen Bond Donors | 2 | Limited but strategic donor capabilities |
| Rotatable Bonds | 3 | Moderate conformational flexibility |
Eigenschaften
IUPAC Name |
4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLDLIOGKMDLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of Pyrimidine Derivatives
- Starting Material: 4-Amino-3,5-dimethylbenzonitrile (compound 7) is used as the initial substrate.
- Reaction: Treatment with a pyrimidine derivative (compound 8) and DIPEA in dioxane yields diarylamine intermediate 9 (55% yield).
- Further Functionalization: Alkylation with ethyl bromoacetate in DMF introduces an ester group, forming glycinate 10 (21% yield).
Formation of Benzonitrile Derivatives
- Starting Material: 4-Bromo-2,6-dimethylaniline (compound 12).
- Reaction: Coupling with pyrimidine derivative 8 and DIPEA yields intermediate 13 (57% yield).
- Cyclization: Reductive cyclization with Fe/HCl or H₂/Ni produces bicyclic intermediates 14 (8-14% yield), which are precursors for the final compounds.
Construction of the Hydroxymethyl Group
- Method: The hydroxymethyl group is introduced via nucleophilic substitution on the pyrimidine ring or through subsequent functionalization of intermediates, often involving formylation and reduction steps.
Key Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| Synthesis of diarylamine 9 | Aromatic amination | DIPEA, dioxane | 55% | From compound 7 and 8 |
| Alkylation to glycinate 10 | Ethyl bromoacetate | DMF | 21% | Esterification step |
| Cyclization to compound 11 | Fe/HCl or H₂/Ni | - | 27% | Formation of pyrimidine ring |
| Synthesis of intermediate 13 | Coupling with compound 8 | DIPEA, dioxane | 57% | Benzonitrile derivative |
| Cyclization to bicyclic 14 | Fe/HCl or H₂/Ni | - | 8-14% | Bicyclic core formation |
| Cyanovinylation via Mizoroki–Heck | Pd catalyst, elevated temp | <10% | Inefficient | |
| Cyanovinylation via HWE | (Cyanomethyl)phosphonate + aldehyde | Mild conditions | Up to 82% | Improved stereoselectivity |
Notes on Reaction Challenges and Optimization
- The Mizoroki–Heck coupling was hampered by low reactivity and isomerization issues, necessitating alternative strategies.
- The HWE reaction proved superior for late-stage cyanovinylation, providing higher yields and stereoselectivity.
- The synthesis required careful control of reaction conditions to prevent isomerization of the cyanovinyl group and to optimize overall yield.
Summary of Synthesis Pathway
The overall synthetic route involves:
- Building the pyrimidine core via nucleophilic aromatic substitution and cyclization.
- Preparing the benzonitrile core through aromatic amination and cyclization.
- Introducing the hydroxymethyl group via formylation and reduction.
- Employing the HWE reaction for efficient late-stage cyanovinylation.
- Final coupling steps to assemble the target molecule with high stereochemical fidelity.
Research Findings and Data Tables
The synthesis strategies are supported by experimental data showing yields, stereoselectivity, and functional group compatibility. The transition from Mizoroki–Heck to HWE cyanovinylation significantly improved the synthesis efficiency, making the process more suitable for scale-up and industrial application.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism of action of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Rilpivirine (RPV)
- Structure: RPV (4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile) replaces the hydroxymethyl group in Compound 11 with a cyanoethenyl substituent .
- Physicochemical Properties :
- Biological Relevance: RPV is a clinically approved HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), whereas Compound 11 is identified as a degradation impurity (Impurity-A) in RPV formulations .
TF2–TF6 Series
These compounds share the diarylpyrimidine core but differ in substituents:
- TF2: 4-((4-(4-((4-cyanophenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile Higher melting point (202–205°C) and yield (62%) compared to Compound 11 .
- TF5: 4-((4-(4-((4-methoxyphenoxy)methyl)-2,6-dimethylphenoxy)pyrimidin-2-yl)amino)benzonitrile Melting point 188–191°C; methoxy group enhances metabolic stability .
| Compound | Substituent(s) | Yield (%) | Melting Point (°C) | Log P |
|---|---|---|---|---|
| 11 | Hydroxymethyl | 45 | 179–182 | 1.87 |
| RPV | Cyanoethenyl | — | — | 4.86 |
| TF2 | Cyanophenoxy | 62 | 202–205 | — |
| TF5 | Methoxyphenoxy | 63 | 188–191 | — |
Bicyclic Core Derivatives
- 38 : Contains a tris(propan-2-yl)silyl group, increasing molecular weight ($ \text{C}{23}\text{H}{28}\text{N}6\text{O}2\text{Si} $) and lipophilicity.
- 39 : Retains the hydroxymethyl group but fused into a bicyclic system, altering pharmacokinetic profiles .
Substituted Pyridine and Quinoline Derivatives
Biologische Aktivität
4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile (CAS No. 1393845-77-6) is a compound characterized by its unique structural features, including a hydroxymethyl group and a pyrimidine moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antiviral applications.
- Molecular Formula: C12H10N4O
- IUPAC Name: this compound
- InChI Key: LYLDLIOGKMDLLC-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxymethyl group can form hydrogen bonds, enhancing its interaction with proteins and nucleic acids. This interaction can modulate enzyme activity or receptor function, leading to various biological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .
Case Study:
A study investigated the antiproliferative effects of hydroxymethyl-substituted benzopsoralens, revealing that compounds with similar functional groups could effectively inhibit tumor growth in vitro . This suggests a potential pathway for the anticancer activity of this compound.
Antiviral Activity
The compound has also been explored for its antiviral properties. Specific derivatives have shown promise as inhibitors of viral replication, particularly in the context of HIV treatment. The structural similarities with known non-nucleoside reverse transcriptase inhibitors (NNRTIs) indicate that this compound may share a similar mechanism of action .
Comparative Analysis with Similar Compounds
| Compound Name | Activity Type | Mechanism | References |
|---|---|---|---|
| Rilpivirine | Antiviral | NNRTI | |
| Isocytosine | Antitumor | Topoisomerase inhibition | |
| 5-Hydroxymethylbenzopsoralen | Antiproliferative | Topoisomerase II inhibition |
Synthetic Routes and Research Applications
The synthesis of this compound involves several steps, typically starting from pyrimidine derivatives and employing various organic synthesis techniques. The compound serves as a valuable building block for further chemical modifications aimed at enhancing its biological activity.
Applications in Research
- Chemistry : Used as a scaffold for synthesizing more complex molecules.
- Biology : Investigated as a biochemical probe or inhibitor.
- Medicine : Explored for potential therapeutic applications against cancer and viral infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile?
- Answer : The compound can be synthesized via hydrosilylation using an Fe-based catalyst (BuN[Fe(CO)(NO)]) to introduce the hydroxymethyl group, followed by amination to couple the pyrimidine and benzonitrile moieties . Alternative routes involve multi-step modifications of pre-functionalized pyrimidine intermediates, such as chloropyrimidines, which undergo nucleophilic substitution with aminobenzonitrile derivatives under controlled pH and temperature conditions .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer : Key methods include:
- Single-crystal X-ray diffraction to determine molecular conformation and hydrogen-bonding patterns (e.g., chair conformation of piperazine rings in related salts) .
- HPLC for purity assessment (≥98% purity is typical for research-grade material) .
- NMR spectroscopy to confirm substitution patterns on the pyrimidine and benzonitrile groups .
Q. What preliminary biological activities have been reported?
- Answer : Structural analogs, such as rilpivirine (a non-nucleoside reverse transcriptase inhibitor), highlight the importance of pyrimidine-aminobenzonitrile scaffolds in antiviral research . Preliminary studies suggest interactions with enzyme active sites via hydrogen bonding and π-π stacking, though specific activity data for this compound require further validation .
Advanced Research Questions
Q. How do crystal structure insights inform drug design for this compound?
- Answer : X-ray crystallography reveals that protonation states and hydrogen-bonding networks (e.g., N–H⋯Cl or bifurcated N–H⋯O interactions in related salts) stabilize specific conformations, which can influence binding affinity to biological targets . Computational docking studies using these structural features can guide optimization of substituents for enhanced target engagement .
Q. What structure-activity relationship (SAR) trends are observed in pyrimidine-aminobenzonitrile derivatives?
- Answer : Key modifications include:
- Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl, Br) at the 4- and 6-positions enhance metabolic stability but may reduce solubility .
- Benzonitrile position : Para-substitution (as in this compound) improves steric compatibility with hydrophobic enzyme pockets compared to ortho/meta analogs .
- Hydroxymethyl group : Introduces hydrogen-bonding capability, critical for interactions with polar residues in target proteins .
Q. How can contradictions in reported biological data be resolved?
- Answer : Discrepancies in IC values or binding modes may arise from variations in assay conditions (e.g., pH, co-solvents) or impurities in synthesized batches. Recommendations include:
- Replicating studies with standardized protocols (e.g., consistent cell lines or enzyme sources) .
- Computational validation using molecular dynamics simulations to assess binding under different conditions .
Q. What metabolic pathways are predicted for this compound?
- Answer : The hydroxymethyl group is susceptible to oxidation, potentially forming a reactive aldehyde intermediate. Enzymatic studies on related hydroxymethylphenylhydrazines suggest phase I metabolism via cytochrome P450 enzymes, followed by conjugation (e.g., glucuronidation) for excretion . Stability assays under simulated physiological conditions (e.g., liver microsomes) are advised to confirm metabolic fate .
Safety and Methodological Considerations
Q. What safety protocols are recommended for handling this compound?
- Answer : Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers under inert gas (N or Ar) to prevent oxidation of the hydroxymethyl group .
Q. How can researchers access reliable structural data for derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
